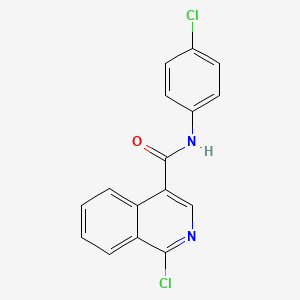![molecular formula C24H22N2O2S B2883556 N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide CAS No. 312927-08-5](/img/structure/B2883556.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives are known for their diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The compounds were synthesized in excellent yields and the structures were corroborated on the basis of IR, 1 H NMR, Mass, and elemental analysis data .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Aplicaciones Científicas De Investigación
Aggregation-Induced Emission Enhancement
Phenylbenzoxazole-based organic compounds, such as those closely related to N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide, demonstrate significant condensed-state emission enhancement. This effect is attributed to the restriction of molecular rotation in condensed states, which leads to emission efficiency improvement in various forms, including crystalline, powder, nanosheet, and amorphous film states. Such properties highlight their potential in developing advanced materials for optoelectronic applications (Li et al., 2015).
Antitumor Activity
Derivatives of this compound have been synthesized and evaluated for their antitumor activity. These compounds, featuring different heterocyclic ring systems, showed considerable anticancer activity against a variety of human tumor cell lines. This underscores their potential as a pharmacophore for developing new anticancer agents (Yurttaş et al., 2015).
Emission Enhancement Mechanism
Further studies on phenylbenzoxazole-based compounds related to this compound have shown that their solid-state emission efficiency can be significantly enhanced through specific three-dimensional cross-molecular packing. This mechanism involves C–H···π interactions and various hydrogen bonds, suggesting a novel approach to designing materials with high emission efficiency (Qian et al., 2012).
Antioxidant Activities
Benzothiazole derivatives, including those structurally similar to this compound, have been evaluated for their antioxidating activities in high-fat-fed mice. These compounds were found to improve antioxidating activities, evidenced by increased levels of superoxide dismutase, glutathione peroxidase, and catalase, alongside decreased levels of malondialdehyde. This suggests potential therapeutic applications in managing oxidative stress-related conditions (Erbin, 2013).
Antimicrobial and Antifungal Activities
Novel benzothiazole derivatives have been synthesized and tested for their antimicrobial and antifungal activities. These compounds displayed broad-spectrum antimicrobial activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Padalkar et al., 2014).
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been associated with a wide range of biological activities such as inhibition of ubiquitin ligase , selective cytotoxicity against tumorigenic cell lines , and prophylaxis and treatment of rotavirus infections . They have also been studied for their anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been shown to interact with their targets, leading to various biological effects .
Biochemical Pathways
Benzothiazole derivatives have been associated with the inhibition of the biosynthesis of prostaglandins , which are derived from arachidonic acid originating from cell membrane phospholipids through the action of phospholipase A2 .
Pharmacokinetics
A study on similar compounds showed a favourable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been associated with various biological activities, including anti-tubercular activity and antibacterial action .
Action Environment
It’s worth noting that the synthesis of benzothiazole derivatives has been achieved under various conditions .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-2-3-15-28-20-13-11-17(12-14-20)23(27)25-19-8-6-7-18(16-19)24-26-21-9-4-5-10-22(21)29-24/h4-14,16H,2-3,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHBDDQOJPPWQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

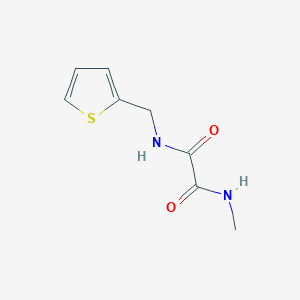
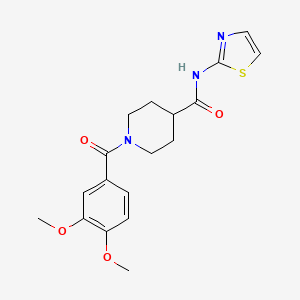

![{5-[(5-fluoro-2-methylphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2883477.png)


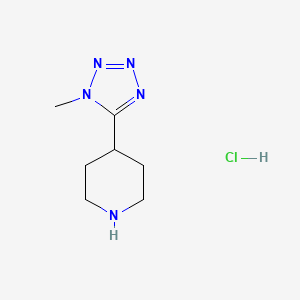
![ethyl 2-(2-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2883484.png)
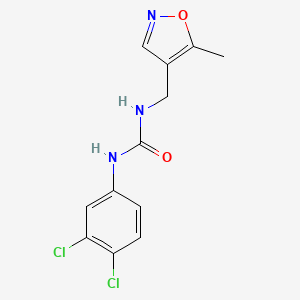
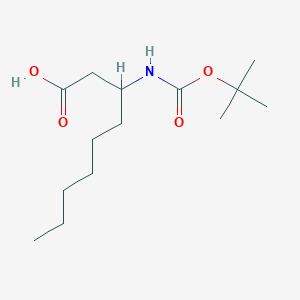
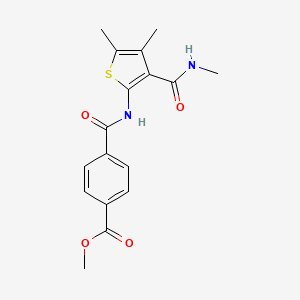
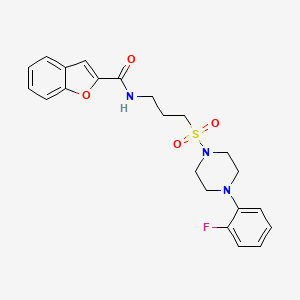
![(E)-2-(2-Chlorophenyl)-N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]ethenesulfonamide](/img/structure/B2883494.png)
